Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazine ring, a tetrahydrocinnoline moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor such as 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Synthesis of the Tetrahydrocinnoline Moiety: This can be achieved by cyclization reactions involving appropriate starting materials like aniline derivatives and aldehydes under acidic or basic conditions.
Coupling with Piperazine: The final step involves coupling the pyrazine and tetrahydrocinnoline moieties with piperazine. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent. Studies involve evaluating its efficacy and safety in preclinical models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it might inhibit an enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent.
Cinnoline derivatives: Known for their anti-inflammatory properties.
Piperazine derivatives: Commonly used in anti-psychotic medications.
Uniqueness
What sets Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone apart is its unique combination of structural features from pyrazine, cinnoline, and piperazine. This combination allows it to interact with a broader range of biological targets, potentially leading to more versatile therapeutic applications.
Properties
IUPAC Name |
pyrazin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c24-17(15-12-18-5-6-19-15)23-9-7-22(8-10-23)16-11-13-3-1-2-4-14(13)20-21-16/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCODSLTTFQUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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